ethyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrimidine ring fused to a cyclopentathiophene ring, with various functional groups attached, including an ethyl ester and a chloro substituent.
Preparation Methods
The synthesis of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group with an ethylsulfanyl group.
Cyclization to Form the Cyclopentathiophene Ring: This step may involve a cyclization reaction under acidic or basic conditions.
Introduction of the Chloro Group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethyl Ester: This step involves esterification reactions using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the chloro group or reduce the pyrimidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis conditions: Aqueous acid or base.
Major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and carboxylic acids.
Scientific Research Applications
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures but different substituents.
Cyclopentathiophene Derivatives: Compounds with similar cyclopentathiophene ring structures but different functional groups.
Ethylsulfanyl Derivatives: Compounds with similar ethylsulfanyl groups but different core structures.
The uniqueness of ETHYL 2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18ClN3O3S2 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 2-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18ClN3O3S2/c1-3-24-16(23)12-9-6-5-7-11(9)26-15(12)21-14(22)13-10(18)8-19-17(20-13)25-4-2/h8H,3-7H2,1-2H3,(H,21,22) |
InChI Key |
LNAGKFQJHWNIEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC |
Origin of Product |
United States |
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